2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
Description
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group, an oxoethyl group, and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFGKXAWWWDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-fluorobenzaldehyde and 2-mercapto-6-methylpyrimidin-4-one.
Condensation Reaction: The 4-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with 2-mercapto-6-methylpyrimidin-4-one under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Chemical Biology: It serves as a tool compound to study various biochemical pathways and processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
- 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
- 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
Uniqueness
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
